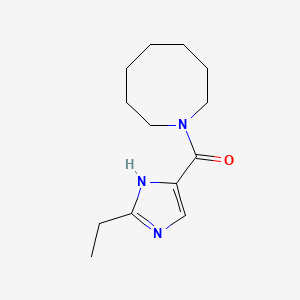![molecular formula C18H24N4OS B7584938 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is known to inhibit the activity of histone lysine methyltransferase G9a, which is involved in the epigenetic regulation of gene expression.
Mecanismo De Acción
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea inhibits the activity of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histone H3 at lysine 9 is associated with gene silencing, and inhibition of G9a leads to the activation of genes that are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic genes. 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has also been shown to improve the symptoms of neurodegenerative diseases by regulating the expression of genes involved in neuronal function. Additionally, 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been shown to improve the survival rate of stem cells during differentiation, making it a potential candidate for regenerative medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-established tool for research. However, 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea also has some limitations. It has a relatively short half-life, which limits its effectiveness in vivo. Additionally, it has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea. One area of research is to optimize the synthesis of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea to increase its yield and purity. Another area of research is to develop more potent and selective inhibitors of G9a that can be used in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea and its potential therapeutic applications in various diseases. Finally, studies are needed to investigate the off-target effects of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea and to develop strategies to minimize these effects.
Métodos De Síntesis
The synthesis of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea involves the condensation of 1-benzylimidazole-2-carboxylic acid with 2-aminoethanol followed by the reaction with 2-chloro-3-thiophenecarbonyl chloride. The resulting product is then treated with urea to obtain 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea. The synthesis of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been optimized to yield a high purity product with a yield of around 30%.
Aplicaciones Científicas De Investigación
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has also been shown to improve the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's by regulating the expression of genes involved in neuronal function. Additionally, 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been shown to improve the survival rate of stem cells during differentiation, making it a potential candidate for regenerative medicine.
Propiedades
IUPAC Name |
1-[2-(1-benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-18(21-16-7-4-12-24-14-16)20-9-8-17-19-10-11-22(17)13-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSMHQARXFVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC(=O)NCCC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)


![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
